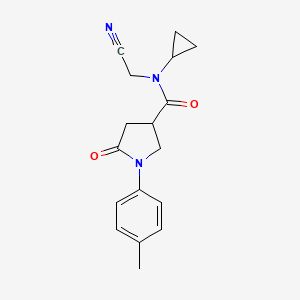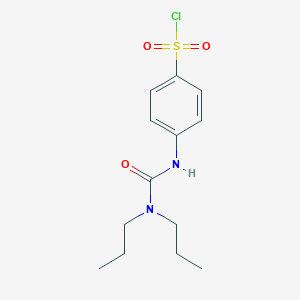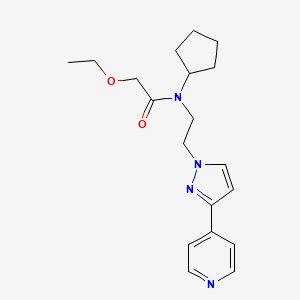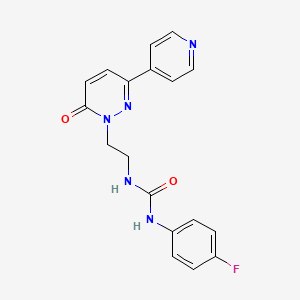![molecular formula C13H17Cl3O4 B2728685 4,7,7-Trimethyl-3-[(trichloroacetyl)oxy]bicyclo[2.2.1]heptane-1-carboxylic acid CAS No. 473707-85-6](/img/structure/B2728685.png)
4,7,7-Trimethyl-3-[(trichloroacetyl)oxy]bicyclo[2.2.1]heptane-1-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound, also known as 4,7,7-Trimethyl-3-[(trichloroacetyl)oxy]bicyclo[2.2.1]heptane-1-carboxylic acid, has a molecular formula of C13H17Cl3O4 and a molecular weight of 343.63 . It is a derivative of bicyclo[2.2.1]heptane .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H17Cl3O4/c1-10(2)11(3)4-5-12(10,8(17)18)6-7(11)20-9(19)13(14,15)16/h7H,4-6H2,1-3H3,(H,17,18) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model .Applications De Recherche Scientifique
Understanding Biocatalyst Inhibition by Carboxylic Acids
Carboxylic acids have been identified as potential inhibitors to microbial biocatalysts, such as Escherichia coli and Saccharomyces cerevisiae, which are utilized in the fermentative production of various industrial chemicals. The review by Jarboe et al. (2013) emphasizes the importance of understanding these inhibitory effects to engineer more robust microbial strains for improved industrial performance (Jarboe, Royce, & Liu, 2013).
Dicarboxylic Acids in Atmospheric Aerosols
Kawamura & Bikkina (2016) reviewed the molecular distributions of water-soluble dicarboxylic acids and related compounds in atmospheric aerosols, focusing on their sources, transformation pathways, and environmental impacts. This research highlights the significance of these compounds in understanding atmospheric chemistry and their role in air quality and climate change (Kawamura & Bikkina, 2016).
Organic Acid Vapours and Corrosion of Copper
The corrosive effects of carboxylic acid vapors on copper were reviewed by Bastidas & La Iglesia (2007), providing insights into the mechanisms of corrosion and its implications for industrial and heritage conservation (Bastidas & La Iglesia, 2007).
Propriétés
IUPAC Name |
4,7,7-trimethyl-3-(2,2,2-trichloroacetyl)oxybicyclo[2.2.1]heptane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17Cl3O4/c1-10(2)11(3)4-5-12(10,8(17)18)6-7(11)20-9(19)13(14,15)16/h7H,4-6H2,1-3H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMKGPXSVDZSZAP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2(CCC1(CC2OC(=O)C(Cl)(Cl)Cl)C(=O)O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17Cl3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[3-(3-Methyl-1,2,4-oxadiazol-5-yl)propyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2728604.png)
![2-((6-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B2728606.png)
![2-[8-(2-methylphenoxy)-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]-N-(2-methylphenyl)acetamide](/img/structure/B2728608.png)
![N-[2-(6-methoxy-1H-indol-3-yl)ethyl]-3-(5-phenylfuran-2-yl)propanamide](/img/structure/B2728609.png)

![2,5-Dimethyl-N-[(1-thiophen-3-ylcyclopropyl)methyl]furan-3-carboxamide](/img/structure/B2728612.png)


![(Z)-2-Cyano-3-[4-(difluoromethoxy)phenyl]-N,N-bis(3-methylbutyl)prop-2-enamide](/img/structure/B2728615.png)

![1-(5-Fluoropyrimidin-2-yl)-4-[5-(pyridin-3-yl)-1,2-oxazole-3-carbonyl]piperazin-2-one](/img/structure/B2728621.png)
![6-[4-(1H-Imidazol-5-ylsulfonyl)-1,4-diazepan-1-yl]-3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2728622.png)
![5-phenethyl-2-(piperidin-1-yl)-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2728624.png)
![Methyl 3-{[(2-ethoxyphenyl)amino]sulfonyl}-4-phenylthiophene-2-carboxylate](/img/structure/B2728625.png)